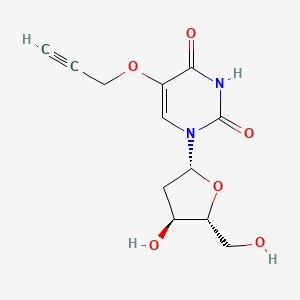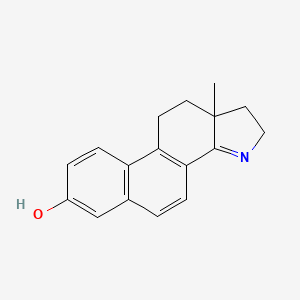
Uridine, 2'-deoxy-5-(2-propynyloxy)-
Übersicht
Beschreibung
Uridine, 2’-deoxy-5-(2-propynyloxy)-: is a modified form of uridine, a nucleoside that is one of the building blocks of RNA. It is a pyrimidine nucleoside, which means it has a pyrimidine base (uracil) attached to a sugar (ribose). The modification involves replacing a hydroxyl group in the 2’ position of the ribose with a propynyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-5-(2-propynyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with uridine, which is commercially available.
Deoxygenation: The 2’ hydroxyl group of uridine is selectively deoxygenated to form 2’-deoxyuridine.
Alkylation: The 5-position of the uracil ring is then alkylated with a propynyloxy group using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for Uridine, 2’-deoxy-5-(2-propynyloxy)- are similar to laboratory synthesis but are scaled up to meet commercial demand. This involves optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Uridine, 2’-deoxy-5-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyloxy group.
Reduction: Reduction reactions can target the uracil ring or the propynyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-position of the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the propynyloxy group.
Reduction: Reduced forms of the uracil ring or the propynyloxy group.
Substitution: Substituted uridine derivatives with various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of modified nucleosides for research in nucleic acid chemistry.
Biology:
- Studied for its role in RNA modification and its potential effects on gene expression and regulation.
Medicine:
- Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: Uridine, 2’-deoxy-5-(2-propynyloxy)- exerts its effects by incorporating into RNA molecules, potentially altering their structure and function. This modification can affect RNA stability, translation, and interactions with proteins. The propynyloxy group may also participate in additional chemical reactions within the cell, further influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyuridine: Lacks the propynyloxy modification and has different chemical properties.
5-Fluorouridine: Contains a fluorine atom at the 5-position instead of a propynyloxy group, used as an anticancer agent.
2’-Deoxy-5-azacytidine: Another modified nucleoside with different biological activities.
Uniqueness: Uridine, 2’-deoxy-5-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and potential biological effects compared to other nucleosides.
Eigenschaften
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKQPVPFHMJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983982 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-85-3 | |
| Record name | NSC267459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)



